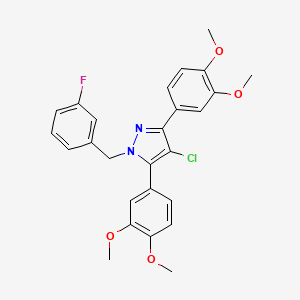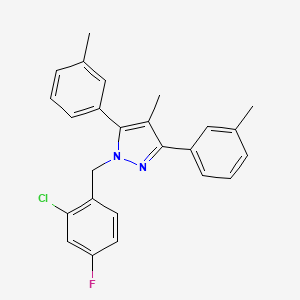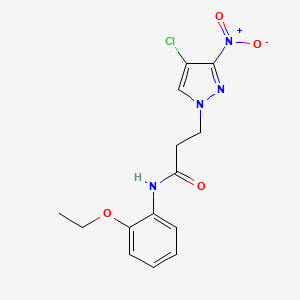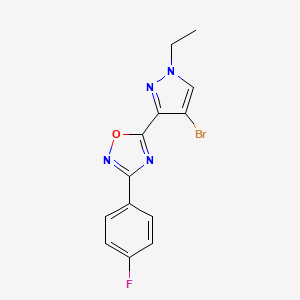![molecular formula C28H29N3O4S B10923447 (2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B10923447.png)
(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyano group, a sulfonyl group, and an isobutoxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps:
Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an appropriate aldehyde.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction using sulfonyl chloride and a suitable base.
Attachment of the Dimethylanilino Group: The dimethylanilino group is attached through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the isobutoxyphenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Using advanced purification techniques like chromatography and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylanilino group, forming corresponding N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Nonlinear Optical Chromophores: Potential use in the development of nonlinear optical materials due to its conjugated system.
Biology and Medicine
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structural features.
Biological Probes: Used as a probe in biological studies to understand molecular interactions.
Industry
Material Science:
Chemical Sensors: Used in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding, the sulfonyl group can engage in electrostatic interactions, and the isobutoxyphenyl group can contribute to hydrophobic interactions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-N~1~-{4-[(DIMETHYLAMINO)SULFONYL]PHENYL}-3-(4-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of an isobutoxy group.
(E)-2-CYANO-N~1~-{4-[(DIMETHYLAMINO)SULFONYL]PHENYL}-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
The uniqueness of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the isobutoxy group, in particular, may enhance its hydrophobic interactions and influence its behavior in biological systems.
Properties
Molecular Formula |
C28H29N3O4S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(E)-2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H29N3O4S/c1-19(2)18-35-25-12-8-22(9-13-25)16-23(17-29)28(32)30-24-10-14-26(15-11-24)36(33,34)31-27-20(3)6-5-7-21(27)4/h5-16,19,31H,18H2,1-4H3,(H,30,32)/b23-16+ |
InChI Key |
NPMXAVWHZKLQKN-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=C(C=C3)OCC(C)C)/C#N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)OCC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B10923386.png)
![1-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10923392.png)

![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10923401.png)
![2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10923403.png)



![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10923424.png)
![3-[1'-methyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10923425.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10923433.png)
![5-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10923440.png)
